![molecular formula C18H22N6O B6059513 3-(2-methylimidazol-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]propanamide](/img/structure/B6059513.png)
3-(2-methylimidazol-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]propanamide
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Overview
Description
3-(2-methylimidazol-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]propanamide is a complex organic compound that features a combination of imidazole, pyridine, and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylimidazol-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling.
Imidazole Ring Formation: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Pyridine Ring Formation: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones.
These rings are then coupled using various organic reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylimidazol-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-methylimidazol-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-methylimidazol-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methylimidazol-1-yl)-N-[1-(5-methyl-1-pyridin-2-yl)ethyl]propanamide
- 3-(2-methylimidazol-1-yl)-N-[1-(5-methyl-1-pyrazol-4-yl)ethyl]propanamide
Uniqueness
What sets 3-(2-methylimidazol-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]propanamide apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for versatile applications and interactions with various molecular targets.
Properties
IUPAC Name |
3-(2-methylimidazol-1-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-13(22-18(25)7-10-23-11-9-19-15(23)3)16-12-21-24(14(16)2)17-6-4-5-8-20-17/h4-6,8-9,11-13H,7,10H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTUFDBTXILQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)CCN3C=CN=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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